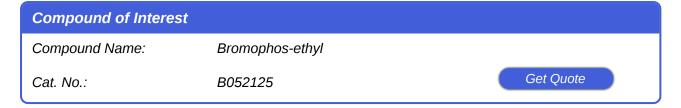


Environmental Fate and Persistence of Bromophos-ethyl in Soil: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophos-ethyl, an organophosphate insecticide, was formerly used to control a range of agricultural and public health pests. As with many agrochemicals, understanding its behavior in the soil is critical for assessing its environmental impact. This technical guide provides a comprehensive overview of the environmental fate and persistence of **bromophos-ethyl** in soil, summarizing available quantitative data, outlining detailed experimental protocols for its study, and visualizing key processes. Given that **bromophos-ethyl** is an obsolete pesticide, publicly available data is limited; therefore, information from its closely related methyl analog, bromophos, is included for comparative purposes where noted.

Physicochemical Properties

A substance's chemical and physical properties are fundamental to its environmental fate.



Property	Value	Reference
Molecular Formula	C10H12BrCl2O3PS	INVALID-LINK
Molecular Weight	394.05 g/mol	INVALID-LINK
Water Solubility	0.14 mg/L at 20 °C	INVALID-LINK
Vapor Pressure	4.60 x 10 ⁻⁵ mm Hg at 30 °C	INVALID-LINK
Log Kow (Octanol-Water Partition Coefficient)	6.15	INVALID-LINK
Henry's Law Constant	1.6 x 10 ⁻⁵ atm-m³/mol (estimated)	INVALID-LINK

Degradation and Persistence in Soil

The persistence of **bromophos-ethyl** in soil is influenced by a combination of biotic and abiotic degradation processes. It is generally considered to be non-persistent in soil systems[1].

Quantitative Data on Soil Persistence

Quantitative data on the dissipation of **bromophos-ethyl** in soil is scarce in publicly available literature. The following table summarizes the available data for **bromophos-ethyl** and its analog, bromophos.



Compound	Soil Type	DT50 (days)	Experimental Conditions	Reference
Bromophos-ethyl	Not Specified	8	Aerobic	INVALID-LINK (Dataset no longer available)
Bromophos	High Moorland (acidic, high organic matter)	~11-12 (calculated from data)	Field application (0.5 g a.i./m²)	INVALID-LINK
Bromophos	Sandy Soil	< 3	Field application (0.5 g a.i./m²)	INVALID-LINK
Bromophos	Clay Soil	< 3	Field application (0.5 g a.i./m²)	INVALID-LINK
Bromophos	Soil (unspecified)	88.5	Biodegradation screening study (inoculum)	INVALID-LINK
Bromophos	Soil (unspecified)	48.3	Illuminated (>290 nm)	INVALID-LINK
Bromophos	Soil (unspecified)	80	Dark control	INVALID-LINK

Note: DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate.

Degradation Pathways

The primary routes of **bromophos-ethyl** degradation in the soil environment are microbial degradation, hydrolysis, and photodegradation.

Microbial Degradation: This is often the most significant pathway for the breakdown of organophosphate pesticides in soil. Microorganisms, particularly bacteria, can utilize the pesticide as a source of carbon and phosphorus. The initial step in the microbial degradation of **bromophos-ethyl** is likely the hydrolysis of the phosphoester bond, catalyzed by enzymes such as organophosphate hydrolases (phosphotriesterases)[2]. This cleavage results in the



formation of O,O-diethyl phosphorothioate and 4-bromo-2,5-dichlorophenol. These primary metabolites can be further degraded by soil microorganisms.

Hydrolysis: **Bromophos-ethyl** is stable in aqueous suspensions up to a pH of 9. In more alkaline conditions, it undergoes slow hydrolysis[3]. The rate of hydrolysis is influenced by soil pH and temperature.

Photodegradation: On the soil surface, **bromophos-ethyl** can be degraded by sunlight. The half-life of the related compound bromophos under illumination was found to be shorter than in dark conditions, indicating that photolysis contributes to its degradation[4]. The primary photoproduct is likely 4-bromo-2,5-dichlorophenol[4].

Below is a diagram illustrating the putative degradation pathway of bromophos-ethyl in soil.



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Putative degradation pathway of **Bromophos-ethyl** in soil.

Sorption and Mobility in Soil

The mobility of a pesticide in soil, which determines its potential to leach into groundwater, is largely governed by its sorption to soil particles.

Quantitative Data on Soil Sorption

The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a pesticide's tendency to adsorb to soil. A high Koc value suggests strong adsorption and low mobility.



Compound	Koc (L/kg)	Mobility Classification	Method	Reference
Bromophos-ethyl	54,000 (estimated)	Immobile	Estimation	INVALID-LINK

The estimated high Koc value for **bromophos-ethyl** indicates that it is expected to have no mobility in soil and is unlikely to leach into groundwater[3]. It will be strongly adsorbed to soil organic matter and clay particles.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Cooperation and Development (OECD), are used to generate reliable data on the environmental fate of pesticides. Below are detailed, representative protocols for key studies based on these guidelines.

Protocol 1: Aerobic Soil Degradation (based on OECD Guideline 307)

Objective: To determine the rate of aerobic degradation of **bromophos-ethyl** in soil and to identify its major transformation products.

Materials:

- Freshly collected and sieved (<2 mm) soil with known characteristics (e.g., texture, pH, organic carbon content, microbial biomass).
- Radiolabeled ([14C]) bromophos-ethyl of high purity.
- Analytical standards of **bromophos-ethyl** and its potential metabolites.
- Incubation vessels (e.g., biometer flasks) that allow for the trapping of CO₂ and volatile organic compounds.
- Incubator with controlled temperature and humidity.



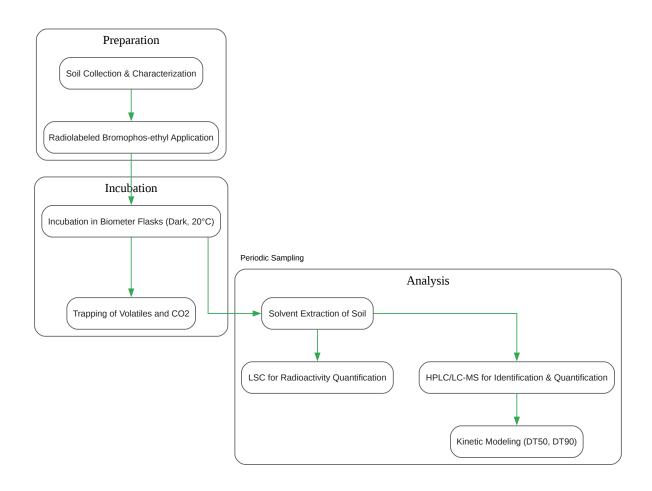
- Extraction solvents (e.g., acetonitrile, methanol).
- Analytical instrumentation (e.g., LSC, HPLC-UV/radio-detector, LC-MS/MS, GC-MS).

Procedure:

- Soil Preparation and Treatment: Bring the soil to a moisture content of 40-60% of its maximum water holding capacity. Treat the soil with a solution of [14C]-bromophos-ethyl at a concentration relevant to its agricultural use.
- Incubation: Place the treated soil samples into the biometer flasks and incubate in the dark at a constant temperature (e.g., 20 ± 2 °C). Include traps for CO₂ (e.g., potassium hydroxide solution) and volatile organics (e.g., polyurethane foam plugs).
- Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate flasks for analysis.
- Extraction: Extract the soil samples with an appropriate solvent or series of solvents. Analyze the CO₂ and volatile traps.
- Analysis: Quantify the total radioactivity in the extracts, traps, and remaining soil (non-extractable residues) using Liquid Scintillation Counting (LSC). Identify and quantify bromophos-ethyl and its transformation products in the extracts using HPLC with radio-detection and/or LC-MS/MS.
- Data Analysis: Plot the concentration of bromophos-ethyl and its major metabolites over time. Calculate the DT₅₀ and DT₉₀ values for bromophos-ethyl using appropriate kinetic models (e.g., single first-order).

The following diagram illustrates a typical workflow for a soil degradation study.





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Workflow for a soil degradation study.

Protocol 2: Adsorption-Desorption Study (based on OECD Guideline 106)

Foundational & Exploratory





Objective: To determine the soil adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients of **bromophos-ethyl**.

Materials:

- At least four different soil types with varying organic carbon content, pH, and texture.
- Radiolabeled ([14C]) bromophos-ethyl.
- 0.01 M CaCl₂ solution.
- Centrifuge tubes with screw caps.
- Shaker.
- · Centrifuge.
- · LSC.

Procedure:

- Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and to check for degradation during the experiment.
- Adsorption Phase:
 - Weigh a known amount of soil into centrifuge tubes.
 - Add a known volume of 0.01 M CaCl₂ solution containing a series of concentrations of [14C]-bromophos-ethyl.
 - \circ Shake the tubes for the predetermined equilibration time at a constant temperature (e.g., 25 ± 1 °C).
 - Centrifuge the tubes to separate the soil and aqueous phases.
 - Analyze the radioactivity in the supernatant by LSC to determine the equilibrium concentration in the aqueous phase (Ce).



- Calculate the amount of bromophos-ethyl adsorbed to the soil by difference.
- Desorption Phase:
 - Remove a portion of the supernatant from the adsorption phase and replace it with a fresh
 0.01 M CaCl₂ solution.
 - Resuspend the soil and shake for the same equilibration time.
 - Centrifuge and analyze the radioactivity in the supernatant to determine the amount of bromophos-ethyl desorbed.
- Data Analysis:
 - Calculate the adsorption coefficient (Kd) for each concentration and soil type.
 - Normalize Kd to the organic carbon content of the soil to obtain Koc (Koc = (Kd / %OC) * 100).
 - Determine the Freundlich adsorption isotherm (log Cs = log Kf + (1/n) log Ce) to describe the adsorption behavior.

Protocol 3: Analytical Method for Bromophos-ethyl and Metabolites in Soil

Objective: To quantify the residues of **bromophos-ethyl** and its primary metabolite, 4-bromo-2,5-dichlorophenol, in soil samples.

Instrumentation: Gas Chromatograph with Mass Spectrometric detection (GC-MS) or Liquid Chromatograph with tandem Mass Spectrometric detection (LC-MS/MS).

Sample Preparation (QuEChERS-based approach):

- Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 1 minute.
- Salting Out: Add magnesium sulfate and sodium chloride. Shake vigorously for 1 minute and then centrifuge.



- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
- Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis:

- Column: A non-polar capillary column (e.g., HP-5ms).
- · Injection: Splitless mode.
- Oven Program: A temperature gradient to separate the analytes.
- MS Detection: Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of bromophos-ethyl and its derivatized metabolite.

LC-MS/MS Analysis:

- Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both with a small amount of formic acid or ammonium formate.
- Ionization: Electrospray ionization (ESI) in positive or negative mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for bromophos-ethyl and 4-bromo-2,5-dichlorophenol for high selectivity and sensitivity.

Conclusion

Bromophos-ethyl is an organophosphate insecticide with low persistence in soil. Its environmental fate is primarily dictated by microbial degradation, with hydrolysis and photodegradation also playing a role. The high estimated soil sorption coefficient (Koc) of 54,000 suggests that **bromophos-ethyl** is immobile in soil and poses a low risk of leaching into groundwater. The primary degradation products are O,O-diethyl phosphorothioate and 4-bromo-2,5-dichlorophenol, which are further metabolized by soil microorganisms. While specific



experimental data for **bromophos-ethyl** is limited due to its obsolete status, standardized OECD protocols provide a robust framework for assessing its environmental fate and persistence. Further research, should it be required, would benefit from studies conducted under a variety of soil and environmental conditions to provide a more complete picture of its behavior in the terrestrial environment.

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